molecular formula C36H54FeP2 B13383358 (R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine

(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine

Cat. No.: B13383358
M. Wt: 604.6 g/mol
InChI Key: RNQJWGDSGARFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is a chiral ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents.

    Phosphine Ligand Introduction: The functionalized ferrocene is then reacted with dicyclohexylphosphine and diphenylphosphine under controlled conditions to form the desired chiral ligand.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Functionalization: Utilizing optimized reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization and chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution Reagents: Various halides and nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure products.

Biology and Medicine

This compound is also explored for its potential in drug synthesis, where enantioselectivity is crucial for the biological activity of pharmaceutical compounds.

Industry

In the industrial sector, it is used in the production of fine chemicals and agrochemicals, where the synthesis of enantiomerically pure compounds is essential.

Mechanism of Action

The mechanism by which ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine exerts its effects involves:

    Coordination to Metal Centers: The phosphine ligands coordinate to metal centers in catalytic complexes.

    Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.

    Activation of Substrates: The coordinated metal center activates substrates, facilitating their transformation into the desired products.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric catalysis.

    (S)-Phos: A similar compound with different substituents on the phosphine ligands.

Uniqueness

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is unique due to its specific combination of dicyclohexylphosphine and diphenylphosphine ligands, which provide a distinct steric and electronic environment, enhancing its effectiveness in certain catalytic reactions.

Properties

IUPAC Name

cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-5H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQJWGDSGARFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.